NusB-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

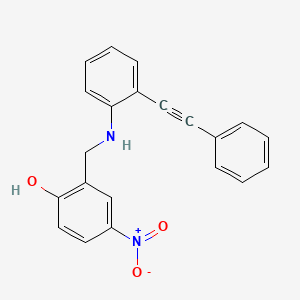

C21H16N2O3 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-nitro-2-[[2-(2-phenylethynyl)anilino]methyl]phenol |

InChI |

InChI=1S/C21H16N2O3/c24-21-13-12-19(23(25)26)14-18(21)15-22-20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-14,22,24H,15H2 |

InChI Key |

WEFCQZIWGCGFIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2NCC3=C(C=CC(=C3)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

The Function and Mechanism of NusB-IN-1: A Novel Inhibitor of Bacterial Transcription Antitermination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: In the urgent quest for novel antibacterial agents to combat rising antibiotic resistance, the bacterial transcription machinery presents a promising landscape of untapped targets. One such target is the NusB-NusE protein-protein interaction (PPI), a critical juncture in the formation of the transcription antitermination complex essential for the expression of ribosomal RNA in all bacteria. This technical guide elucidates the function of NusB-IN-1, a representative small-molecule inhibitor designed to disrupt this vital interaction. By competitively inhibiting the formation of the NusB-NusE heterodimer, this compound effectively halts the assembly of the antitermination complex, leading to premature transcription termination and subsequent bacterial growth inhibition. This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for the evaluation of this compound and its analogs.

Introduction to the NusB-NusE Antitermination Complex

Bacterial survival and proliferation are intrinsically linked to the efficient synthesis of ribosomes, the cellular machinery for protein production. The transcription of ribosomal RNA (rRNA) operons is tightly regulated by a sophisticated antitermination mechanism that ensures the complete transcription of these long genetic units. This process is mediated by a multiprotein complex known as the antitermination complex, which modifies the RNA polymerase (RNAP) to read through termination signals.[1][2]

A cornerstone of this complex is the heterodimer formed by the N-utilization substance (Nus) proteins, NusB and NusE. The formation of the NusB-NusE complex is a critical initial step, which then recognizes and binds to a specific RNA sequence known as the boxA element present in the nascent rRNA transcript.[3][4] This interaction serves as a nucleation point for the assembly of the larger antitermination complex, which includes other Nus factors such as NusA and NusG.[4] Disruption of the NusB-NusE interaction represents a novel and compelling strategy for the development of a new class of antibiotics.[1][2][5]

This compound: Mechanism of Action

This compound is a conceptual representative of a class of small-molecule inhibitors that function by directly interfering with the protein-protein interface of NusB and NusE. The primary mechanism of action is the competitive inhibition of the NusB-NusE heterodimer formation.[1][2] By occupying the binding pocket on NusB that is normally recognized by NusE, this compound prevents their association.

The functional consequence of this inhibition is the failure to form a stable antitermination complex. Without the NusB-NusE heterodimer, the subsequent recruitment of other Nus factors to the RNAP is impaired. This leads to the inability of the RNAP to bypass transcriptional terminators within the rRNA operons, resulting in premature termination of rRNA synthesis. The ultimate downstream effect is the disruption of ribosome biogenesis, leading to the cessation of protein synthesis and ultimately, bacterial cell death.

Figure 1: Mechanism of Action of this compound.

Quantitative Data for Representative NusB-NusE Inhibitors

While "this compound" is a representative name, several small molecules have been identified and characterized as inhibitors of the NusB-NusE PPI. The following tables summarize the quantitative data for some of the most potent and well-studied of these compounds.

Table 1: In Vitro Inhibition of the NusB-NusE Protein-Protein Interaction

| Compound ID | Chemical Name | Assay Type | IC50 (µM) | % Inhibition @ 25 µM | Reference |

| 1 | (4,6-bis(2',4',3,4-tetramethoxyphenyl))pyrimidine-2-sulphonamido-N-4-acetamide | ELISA | 6.1 | Not Reported | [6][5] |

| 2 | N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea | ELISA | 19.8 | Not Reported | [1][6][5] |

| Analog 10a-i | Analogs of Compound 2 | ELISA | Not Determined | ≥50% for 10 analogs | [2] |

Table 2: Antibacterial Activity of a Potent NusB-NusE Inhibitor

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 22 | Streptococcus pneumoniae | ≤3 | [1][5] |

| 22 | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤3 | [1][5] |

| 22 | Pseudomonas aeruginosa | ≤51 | [1][5] |

| 22 | Acinetobacter baumannii | ≤51 | [1][5] |

Experimental Protocols

The identification and characterization of this compound and its analogs rely on a series of robust biochemical and microbiological assays. The following sections detail the methodologies for the key experiments cited.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for NusB-NusE Interaction

This assay is designed to quantify the ability of a test compound to inhibit the binding of NusB to NusE.

Methodology:

-

Protein Coating: High-binding 96-well microtiter plates are coated with a solution of purified NusB protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) and incubated overnight at 4°C.

-

Washing and Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound protein. Subsequently, the remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

-

Inhibitor and NusE Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with a constant concentration of biotinylated NusE protein in an appropriate assay buffer.

-

Binding Reaction: The pre-incubated mixture of the test compound and biotinylated NusE is added to the NusB-coated wells and incubated for 1-2 hours at room temperature to allow for the binding of NusE to the immobilized NusB.

-

Detection: After washing to remove unbound reagents, a streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated for 1 hour. This conjugate binds to the biotinylated NusE that is bound to NusB.

-

Substrate Addition and Signal Measurement: Following another wash step, a chromogenic HRP substrate (e.g., TMB) is added. The enzymatic reaction is allowed to proceed for a defined time and then stopped with a stop solution (e.g., 2N H₂SO₄). The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The absorbance values are inversely proportional to the inhibitory activity of the test compound. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Figure 2: ELISA Workflow for NusB-NusE Inhibition.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Bacterial Culture Preparation: A fresh overnight culture of the test bacterium (e.g., E. coli, S. aureus) is diluted in a suitable growth medium (e.g., Mueller-Hinton broth) to a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution Series: The test compound is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (no compound) and negative (no bacteria) growth controls are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Directions

This compound and its analogs represent a promising new class of antibacterial agents that target a novel and essential bacterial process. The disruption of the NusB-NusE protein-protein interaction offers a clear mechanism of action with the potential for broad-spectrum activity. The data presented herein demonstrate the feasibility of inhibiting this interaction with small molecules, leading to potent antibacterial effects against clinically relevant pathogens.

Future research in this area will focus on optimizing the potency, pharmacokinetic properties, and safety profiles of these lead compounds. Structure-activity relationship (SAR) studies will be crucial in designing next-generation inhibitors with enhanced efficacy. Furthermore, detailed structural studies of the inhibitor-NusB complex will provide valuable insights for rational drug design. The continued development of inhibitors targeting the NusB-NusE interaction holds significant promise for addressing the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - Inhibiting the NusB-NusE protein-protein interaction - a novel target for antibiotic drug development - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 6. Identification and validation of small molecule modulators of the NusB-NusE interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

NusB protein as a novel antibiotic target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating crisis of antibiotic resistance necessitates the exploration of novel bacterial targets for antimicrobial drug development. The NusB protein, a critical component of the bacterial transcription antitermination machinery, has emerged as a promising candidate. This whitepaper provides a comprehensive technical overview of NusB, its function, and its validation as an antibiotic target. It details the molecular mechanisms of the NusB-NusE protein-protein interaction (PPI), summarizes quantitative data on small-molecule inhibitors, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the discovery of new antibiotics.

Introduction: The Imperative for Novel Antibiotic Targets

The rise of multidrug-resistant (MDR) bacteria poses a severe threat to global public health. Traditional antibiotics often target a limited set of cellular processes, and the widespread use of these agents has led to the selection and dissemination of resistance mechanisms. Consequently, there is an urgent need to identify and validate novel bacterial targets that are essential for viability and conserved across a broad spectrum of pathogenic bacteria.[1][2] Targeting protein-protein interactions (PPIs) represents a promising strategy for developing new classes of antibiotics, as these interactions are fundamental to virtually all cellular processes.[1]

The bacterial transcription machinery and its regulatory factors are excellent targets for antibacterial drug discovery due to their essentiality and high conservation.[2] The NusB-NusE PPI, a critical interaction for the regulation of ribosomal RNA (rRNA) synthesis, has been identified as a particularly attractive target for the development of new antimicrobial agents.[1][3][4]

The NusB Protein and its Role in Transcription Antitermination

NusB is a small, all-alpha-helical protein that plays a crucial role in transcription antitermination in bacteria.[5][6][7][8] It is part of the Nus factor complex, which also includes NusA, NusE (ribosomal protein S10), and NusG.[9] This complex modifies RNA polymerase (RNAP) into a termination-resistant form, allowing it to read through transcription termination sites.[6] This process is essential for the efficient expression of ribosomal RNA (rRNA) operons, which are critical for ribosome biogenesis and, consequently, bacterial growth.[6][7][10]

The primary function of NusB is to bind specifically to a conserved RNA sequence known as the boxA element, which is present in the leader region of rRNA operons and in the nut sites of bacteriophage lambda.[7][10][11] NusB forms a heterodimer with NusE, and this interaction significantly enhances the affinity of the complex for boxA RNA.[10][11][12][13][14] The NusB-NusE-boxA ternary complex is a key initiator of the assembly of the full antitermination complex on the RNAP.[15][16]

Disruption of the nusB gene in Escherichia coli leads to a cold-sensitive phenotype, often associated with defects in ribosome assembly, highlighting the protein's importance for bacterial viability, particularly at lower temperatures.[6]

The NusB-NusE Interaction: A Validated Antibiotic Target

The protein-protein interaction between NusB and NusE is essential for the formation of a stable antitermination complex.[3] The formation of the NusB-NusE heterodimer creates a composite binding surface for the boxA RNA, increasing the binding affinity by approximately 10-fold compared to NusB alone.[13][14][17] Given its critical role in a fundamental bacterial process and its conservation across many bacterial species, the NusB-NusE PPI has been validated as a promising target for the development of novel antibiotics.[1][3]

Small-molecule inhibitors designed to disrupt the NusB-NusE interaction have been shown to inhibit bacterial growth, providing proof-of-concept for this therapeutic strategy.[1][3][4] These inhibitors are expected to have a novel mode of action, which could be effective against bacteria that have developed resistance to existing antibiotic classes.

Quantitative Data on NusB-NusE Inhibitors

Several small-molecule inhibitors of the NusB-NusE PPI have been identified and characterized. The following tables summarize the available quantitative data for some of these compounds, including their in vitro inhibition of the NusB-NusE interaction and their antimicrobial activity against various bacterial pathogens.

| Compound ID | Chemical Name | Inhibition of NusB-NusE PPI (IC50 or % Inhibition) | Reference |

| 1 | N,N′-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea | ~20 µM (IC50) | [3] |

| 22 | 2-((Z)-4-(((Z)-4-(4-((E)-(Carbamimidoylimino)methyl)phenoxy)but-2-en-1-yl)oxy)benzylidene)hydrazine-1-carboximidamide | ≥50% inhibition at 25 µM | [3] |

| Nusbiarylins | (A series of biaryl compounds) | - | [4] |

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| 22 | Streptococcus pneumoniae | ≤3 µg/mL | [3] |

| 22 | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤3 µg/mL | [3] |

| 22 | Pseudomonas aeruginosa | ≤51 µg/mL | [3] |

| 22 | Acinetobacter baumannii | ≤51 µg/mL | [3] |

| Nusbiarylins | (Various clinically significant pathogens) | 1-2 µg/mL | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of NusB and its inhibitors.

Protein Expression and Purification of NusB and NusE

A common method for obtaining pure NusB and NusE proteins for in vitro assays involves recombinant expression in E. coli.

Objective: To produce and purify recombinant NusB and NusE proteins.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vectors containing the nusB and nusE genes (e.g., pET vectors with affinity tags like His-tag or GST-tag)

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins)

-

Wash buffer (lysis buffer with a slightly higher concentration of imidazole or without glutathione)

-

Elution buffer (lysis buffer with a high concentration of imidazole or glutathione)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

SDS-PAGE analysis equipment

Protocol:

-

Transform the E. coli expression strain with the expression vectors for NusB and NusE.

-

Grow the transformed cells in LB medium at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto the appropriate affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the target protein using elution buffer.

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for NusB-NusE Interaction

This assay is used to screen for and quantify the inhibitory activity of small molecules against the NusB-NusE PPI.

Objective: To measure the ability of a compound to inhibit the binding of NusB to NusE.

Materials:

-

Purified NusB and NusE proteins (one of them biotinylated)

-

High-binding 96-well microtiter plates

-

Coating buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., PBS with 5% non-fat dry milk or BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3′,5,5′-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 M H2SO4)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Protocol:

-

Coat the wells of a 96-well plate with NusE protein (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.

-

Wash the wells three times with wash buffer.

-

Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the test compounds to the wells, followed by the addition of biotinylated NusB protein at a pre-determined concentration.

-

Incubate the plate for 1-2 hours at room temperature to allow for binding.

-

Wash the wells three times with wash buffer.

-

Add streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop the reaction by adding stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Fluorescence Anisotropy Assay for NusB-NusE and RNA Binding

This assay is used to measure the binding affinity between NusB, NusE, and boxA RNA in solution.

Objective: To determine the dissociation constant (Kd) for the interaction between the NusB-NusE complex and a fluorescently labeled boxA RNA.

Materials:

-

Purified NusB and NusE proteins

-

Fluorescently labeled boxA RNA (e.g., with fluorescein or another suitable fluorophore)

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Fluorometer capable of measuring fluorescence anisotropy

Protocol:

-

Prepare a solution of the fluorescently labeled boxA RNA at a low, fixed concentration (e.g., 10-50 nM) in the binding buffer.

-

Prepare a series of dilutions of the NusB-NusE complex in the same binding buffer.

-

In a multi-well plate or cuvettes, mix the RNA solution with the different concentrations of the protein complex.

-

Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence anisotropy of each sample using the fluorometer.

-

Plot the change in anisotropy as a function of the protein concentration.

-

Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental workflows described in this guide.

Caption: NusB-mediated transcription antitermination pathway.

Caption: Workflow for the competitive ELISA.

Caption: Logical relationship of NusB-NusE inhibition.

Conclusion and Future Directions

The NusB protein, and specifically its interaction with NusE, represents a compelling and well-validated target for the development of a new class of antibiotics. The essential role of the NusB-NusE complex in bacterial rRNA synthesis, combined with its conservation across a wide range of pathogens, makes it an attractive focal point for drug discovery efforts. The identification of potent small-molecule inhibitors of this PPI with significant antimicrobial activity underscores the therapeutic potential of this approach.

Future research should focus on:

-

Structure-based drug design: Leveraging the crystal structures of the NusB-NusE-boxA complex to design more potent and specific inhibitors.

-

Lead optimization: Improving the pharmacological properties of existing lead compounds to enhance their efficacy, safety, and pharmacokinetic profiles.

-

Spectrum of activity: Expanding the testing of novel inhibitors against a broader panel of clinical isolates, including multidrug-resistant strains.

-

Mechanism of resistance: Investigating the potential for bacteria to develop resistance to NusB-NusE inhibitors and identifying strategies to mitigate this risk.

References

- 1. Item - Inhibiting the NusB-NusE protein-protein interaction - a novel target for antibiotic drug development - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 2. Bacterial Transcription as a Target for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Nusbiarylins, a new class of antimicrobial agents: Rational design of bacterial transcription inhibitors targeting the interaction between the NusB and NusE proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The structure of the transcriptional antiterminator NusB from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structure of the transcriptional antiterminator NusB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. uniprot.org [uniprot.org]

- 11. Structural Biophysics of the NusB:NusE Antitermination Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fine tuning of the E. coli NusB:NusE complex affinity to BoxA RNA is required for processive antitermination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Structural basis for RNA recognition by NusB and NusE in the initiation of transcription antitermination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. Structural and Functional Analysis of the E. coli NusB-S10 Transcription Antitermination Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NusB in Bacterial Transcription Antitermination: A Technical Guide

Abstract

Transcription antitermination is a critical regulatory mechanism in bacteria and bacteriophages, enabling RNA polymerase to bypass premature termination signals and ensure the complete transcription of operons, such as those for ribosomal RNA (rRNA). Central to this process is the N-utilization substance (Nus) B protein. NusB, in concert with other Nus factors, forms a key component of the antitermination complex (TAC). This technical guide provides an in-depth examination of the structure, function, and mechanism of NusB. It details its pivotal role in recognizing the nascent boxA RNA element, nucleating the assembly of the TAC, and its interaction with its binding partner, NusE (ribosomal protein S10). We present quantitative data on binding affinities and reaction kinetics, outline detailed experimental protocols for studying NusB function, and explore the NusB-NusE protein-protein interaction as a promising novel target for antimicrobial drug development. This document is intended for researchers, scientists, and drug development professionals working in the fields of molecular microbiology, transcription regulation, and antibiotic discovery.

Introduction to Transcription Antitermination

Bacterial gene expression is meticulously regulated at the level of transcription. A key control point is transcription termination, which can occur through two primary mechanisms: intrinsic (factor-independent) termination, involving a stable RNA hairpin followed by a U-rich tract, and Rho-dependent termination, which requires the ATP-dependent helicase, Rho.[1] To counteract premature termination and facilitate the expression of long operons, bacteria and their phages have evolved antitermination systems.[2] These systems modify the transcription elongation complex (TEC), rendering it resistant to termination signals.[3]

The canonical example of processive antitermination is found in bacteriophage lambda (λ), where the phage's N protein, in conjunction with host-encoded Nus factors (NusA, NusB, NusE, and NusG), modifies RNA polymerase (RNAP) at specific N-utilization (nut) sites on the nascent RNA.[4][5] A similar mechanism, utilizing the same host Nus factors, is employed by bacteria to ensure the efficient transcription of their own rRNA operons, which are essential for ribosome biogenesis.[6][7] In both systems, NusB plays an indispensable role in initiating the assembly of this termination-resistant complex.[8][9]

NusB: Structure and Core Function

NusB is a small (approximately 15 kDa in E. coli) protein characterized by a novel, all-alpha-helical fold.[10][11] Its structure can be viewed as two subdomains, an N-terminal subdomain (helices α1–α3) and a C-terminal subdomain (helices α4–α7).[11][12] The primary function of NusB is to act as an RNA-binding protein that specifically recognizes a conserved sequence on the nascent transcript known as the boxA element.[6][13]

A critical aspect of NusB function is its formation of a stable heterodimer with NusE, which is identical to the 30S ribosomal protein S10.[14][15] This interaction is essential for high-affinity binding to boxA RNA and the subsequent nucleation of the antitermination complex.[4][5] The NusB-NusE complex presents a composite, intermolecular surface for RNA binding, significantly enhancing the affinity and stability of the interaction compared to NusB alone.[14][15] NusB is thought to act as a loading factor, ensuring the efficient recruitment of NusE into the transcription machinery.[6]

Mechanism of NusB-Mediated Antitermination

The assembly of the antitermination complex is a stepwise process initiated by the binding of the NusB-NusE heterodimer to the boxA RNA sequence as it emerges from the RNAP exit channel.[16][17]

Phage λ N-Dependent Antitermination

In the bacteriophage λ system, the nut site on the RNA contains both a boxA and a boxB element.[5] The process is initiated as follows:

-

N Protein Binding: The phage N protein recognizes and binds to the boxB stem-loop structure.[4]

-

NusB-NusE Recruitment: The NusB-NusE heterodimer binds specifically to the boxA sequence.[5]

-

Complex Assembly: The binding of these initial factors facilitates the recruitment of NusA and NusG to the TEC. NusA is believed to bridge the N protein to the RNAP, while NusG also associates with the complex.[5][7]

-

Processive Complex Formation: This assembly results in a stable, processive antitermination complex that remains associated with the RNAP, allowing it to transcribe through downstream termination sites.[7]

Bacterial rRNA Operon Antitermination

Bacteria utilize a similar mechanism to prevent premature termination within their highly transcribed rRNA (rrn) operons. This process is essential for efficient ribosome production.[6]

-

NusB-NusE Binding: As the boxA sequence in the rrn leader region is transcribed, it is bound by the NusB-NusE heterodimer.[9][16] This is considered the key nucleation event.[14]

-

Factor Recruitment: This initial complex recruits other host factors, including NusA, NusG, and additional ribosomal proteins like S4.[7][14] The factor SuhB has also been identified as a component required for full rrn antitermination activity.[7]

-

TAC Formation: The complete assembly forms the rrn TAC, which chaperones the RNAP, promoting a high rate of transcription and preventing dissociation at terminator sequences.[6]

Quantitative Analysis of NusB Interactions

The stability and function of the antitermination complex are governed by a series of precisely tuned molecular interactions. Quantitative biophysical data are essential for understanding this regulation.

Table 1: Binding Affinities of NusB and NusB-NusE for boxA RNA

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference(s) |

| E. coli NusB + λ nutRboxA RNA | Fluorescence Anisotropy | ~1.5 µM | [18] |

| E. coli NusB:NusE + λ nutRboxA RNA | Fluorescence Anisotropy | ~0.15 µM | [18] |

| E. coli NusB + rrnboxA RNA | Fluorescence-based | Weak binding | [14] |

| E. coli NusB:NusE + rrnboxA RNA | Fluorescence-based | Significantly enhanced affinity | [4][14] |

Note: The presence of NusE strengthens the affinity of NusB for boxA RNA by approximately 10-fold.[18]

Table 2: Effect of Nus Factors on Transcription Elongation Rate

| Condition/Factors Present | Elongation Rate (nucleotides/sec) | Key Observation | Reference(s) |

| Basal Rate | ~26 | Baseline elongation speed on rRNA template. | [9] |

| + NusB | ~66 | NusB significantly increases the elongation rate. | [9] |

| + NusG | ~66 | NusG also enhances the elongation rate. | [9] |

Key Experimental Methodologies

Studying the function of NusB and its role in antitermination requires a combination of biochemical and biophysical techniques. Detailed protocols for key experiments are provided below.

Protocol 1: In Vitro Transcription Antitermination Assay

This assay measures the ability of NusB and other factors to promote RNAP read-through of a Rho-dependent terminator.[19][20]

-

Template DNA Preparation:

-

Construct a linear DNA template containing a strong promoter (e.g., T7A1 or λ PR), followed by the boxA sequence (or a control sequence), a Rho-dependent terminator, and a downstream reporter region.[19]

-

-

Protein and Factor Preparation:

-

Purify E. coli RNAP holoenzyme, Rho factor, NusA, NusB, NusE, and NusG. Ensure all proteins are active and free of nucleases.

-

-

Reaction Setup (20 µL total volume):

-

In an RNase-free tube, assemble the transcription buffer: 40 mM Tris-HCl (pH 7.9), 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

-

Add the DNA template to a final concentration of 10-20 nM.

-

Add purified Nus factors as required for the experiment (e.g., NusB at 100-200 nM). Pre-incubate NusB and NusE to form the heterodimer.

-

Add RNAP holoenzyme (50 nM) and incubate at 37°C for 10 minutes to form open promoter complexes.

-

-

Transcription Initiation and Elongation:

-

Start transcription by adding a nucleotide mix: 200 µM each of ATP, GTP, CTP, and 20 µM UTP, supplemented with 5 µCi of [α-³²P]UTP.

-

Allow transcription to proceed for 15-20 minutes at 37°C.

-

-

Termination and Analysis:

-

Stop the reactions by adding an equal volume of 2X stop buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

-

Denature samples by heating at 95°C for 5 minutes.

-

Separate the RNA products on a denaturing polyacrylamide/urea gel (e.g., 6-8% acrylamide, 7M urea).

-

Visualize the radiolabeled RNA products using a phosphorimager.

-

-

Data Interpretation:

-

Identify the "terminated" transcript (stops at the terminator) and the "read-through" transcript (extends beyond the terminator).

-

Quantify the intensity of each band. Antitermination efficiency is calculated as: (Intensity of Read-through) / (Intensity of Read-through + Intensity of Terminated) x 100%. Compare results from reactions with and without NusB.

-

Protocol 2: Isothermal Titration Calorimetry (ITC) for NusB-NusE Interaction

ITC directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

-

Sample Preparation:

-

Dialyze purified NusB and NusE proteins extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Thorough dialysis is critical to minimize heat of dilution effects.

-

Determine accurate protein concentrations using a reliable method (e.g., A₂₈₀ with calculated extinction coefficients).

-

-

ITC Instrument Setup:

-

Set the instrument (e.g., a MicroCal ITC200) to the desired experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and injection syringe.

-

-

Experiment Execution:

-

Load the sample cell (typically ~200 µL) with NusB at a concentration of 20-50 µM.

-

Load the injection syringe (~40 µL) with NusE at a concentration 10-15 times higher than NusB (e.g., 300-600 µM).

-

Perform a series of injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Subtract the heat of dilution, determined from a control experiment (injecting NusE into buffer).

-

Plot the heat change per mole of injectant against the molar ratio of NusE/NusB.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the manufacturer's software (e.g., Origin). This will yield the values for Kd, n, and ΔH.

-

NusB as a Therapeutic Target

The increasing threat of antibiotic resistance necessitates the discovery of novel drug targets and mechanisms of action.[21] The protein-protein interaction (PPI) between NusB and NusE represents an attractive target for the development of new antimicrobials.[21]

Rationale:

-

Essentiality: The NusB-NusE interaction is crucial for the nucleation of the antitermination complex that regulates ribosome synthesis.[21] Disrupting this interaction would inhibit bacterial proliferation.

-

Specificity: Targeting a PPI offers the potential for high specificity, minimizing off-target effects in the host.

-

Novelty: Inhibiting transcription antitermination is a novel mechanism of action, making it less likely to be affected by existing resistance mechanisms.

Recent research has focused on identifying small-molecule inhibitors that disrupt the NusB-NusE heterodimer.[21] Virtual screening and subsequent biological evaluation have identified compounds that can inhibit this PPI and exhibit moderate activity against both Gram-positive and Gram-negative bacteria.[21] This validates the NusB-NusE interface as a "druggable" target and paves the way for structure-activity relationship (SAR) studies to develop more potent lead compounds.

Conclusion

NusB is a central and indispensable factor in bacterial transcription antitermination. Through its specific recognition of boxA RNA and its obligate partnership with NusE, it serves as the nucleation point for the assembly of a sophisticated molecular machine that ensures the processivity of RNA polymerase. The fine-tuned affinities and interactions within this complex are critical for the regulation of essential gene sets, most notably the ribosomal RNA operons. The detailed understanding of NusB's structure, its mechanism of action, and its network of interactions not only illuminates a fundamental process of bacterial gene regulation but also reveals a promising and largely unexploited target for the development of a new generation of antibiotics. Further research into the development of potent and specific inhibitors of the NusB-NusE interaction holds significant potential for addressing the global challenge of antimicrobial resistance.

References

- 1. NusG is an intrinsic transcription termination factor that stimulates motility and coordinates gene expression with NusA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N protein from lambdoid phages transforms NusA into an antiterminator by modulating NusA-RNA polymerase flap domain interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of transcription processivity in phage lambda: Nus factors strengthen the termination-resistant state of RNA polymerase induced by N antiterminator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for RNA recognition by NusB and NusE in the initiation of transcription antitermination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Biophysics of the NusB:NusE Antitermination Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Processive Antitermination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nusB: a protein factor necessary for transcription antitermination in vitro by phage lambda N gene product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Effect of NusB and NusG on rRNA Transcription Antitermination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The structure of the transcriptional antiterminator NusB from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The structure of the transcriptional antiterminator NusB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural and functional analyses of the transcription-translation proteins NusB and NusE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural and Functional Analysis of the E. coli NusB-S10 Transcription Antitermination Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of E. coli Nus-factors in transcription regulation and transcription:translation coupling: From structure to mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assembly of an RNA-protein complex. Binding of NusB and NusE (S10) proteins to boxA RNA nucleates the formation of the antitermination complex involved in controlling rRNA transcription in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Ribosomal RNA antitermination in vitro: requirement for Nus factors and one or more unidentified cellular components - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Item - Inhibiting the NusB-NusE protein-protein interaction - a novel target for antibiotic drug development - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

An In-depth Technical Guide to Inhibitors of the NusB-NusE Protein-Protein Interaction: A Novel Antibacterial Target

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and characterization of small molecule inhibitors targeting the essential bacterial protein-protein interaction (PPI) between NusB and NusE. This interaction is a critical component of the transcription antitermination complex, which is vital for the expression of ribosomal RNA (rRNA) and is a promising new target for the development of novel antibiotics.

The NusB-NusE Interaction: A Key Regulator of Bacterial Transcription

In all bacteria, the efficient transcription of stable RNA, such as rRNA, is regulated by a process called transcription antitermination. This process allows RNA polymerase (RNAP) to read through termination signals, ensuring the complete synthesis of long RNA molecules. A key molecular assembly in this process is the antitermination complex, which is composed of several N-utilization substance (Nus) proteins (NusA, NusB, NusE, and NusG) and a specific RNA sequence known as the boxA element.

The interaction between NusB and NusE is a critical initiating step in the assembly of this complex.[1][2] NusB and NusE form a stable heterodimer that then binds to the boxA sequence within the nascent rRNA transcript.[3][4] This NusB-NusE-boxA ternary complex serves as a nucleation point for the recruitment of other Nus factors and the RNAP, ultimately forming a highly processive antitermination complex that ensures the uninterrupted synthesis of rRNA.[5][6] Given its essential role in bacterial viability and its conserved nature across many bacterial species, the NusB-NusE PPI has emerged as an attractive target for the development of new antibacterial agents.[1][7]

Signaling Pathway of Nus-Mediated Transcription Antitermination

The following diagram illustrates the central role of the NusB-NusE interaction in the formation of the transcription antitermination complex.

Inhibitors of the NusB-NusE Interaction

Several small molecule inhibitors of the NusB-NusE PPI have been identified through a combination of in silico screening and subsequent experimental validation.[1][8][9] These compounds represent novel classes of potential antibiotics with a new mechanism of action.

Quantitative Data for Key NusB-NusE Inhibitors

The following tables summarize the inhibitory potency of selected compounds against the NusB-NusE interaction and their antibacterial activity.

Table 1: In Vitro Inhibition of the NusB-NusE Protein-Protein Interaction

| Compound ID | Chemical Name | Assay Type | IC50 (µM) | Reference |

| 1 | (4,6-bis(2',4',3,4-tetramethoxyphenyl))pyrimidine-2-sulphonamido-N-4-acetamide | Competitive ELISA | 6.1 | [10][11] |

| 3 | N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea | Competitive ELISA | 19.8 | [10][11] |

| 22 | 2-((Z)-4-(((Z)-4-(4-((E)-(Carbamimidoylimino)methyl)phenoxy)but-2-en-1-yl)oxy)benzylidene)hydrazine-1-carboximidamide | Competitive ELISA | Not Reported | [1][12] |

| MC4 | (structure not fully disclosed) | Not Specified | Not Reported | [8] |

Table 2: Antibacterial Activity of Selected NusB-NusE Inhibitors (Minimum Inhibitory Concentration, MIC)

| Compound ID | S. aureus USA300 (MRSA) (µg/mL) | S. pneumoniae D39 (µg/mL) | P. aeruginosa PA14 (µg/mL) | A. baumannii ATCC19606 (µg/mL) | Reference |

| 22 | ≤3 | ≤3 | ≤51 | ≤51 | [1][12][13] |

| MC4 | 8 | Not Reported | Not Reported | Not Reported | [8] |

Experimental Protocols for Inhibitor Characterization

The identification and characterization of NusB-NusE PPI inhibitors involve a series of biochemical and biophysical assays. The following sections provide detailed methodologies for the key experiments.

Workflow for NusB-NusE Inhibitor Discovery

The general workflow for identifying and validating novel inhibitors of the NusB-NusE interaction is depicted below.

Competitive ELISA for NusB-NusE PPI Inhibition

This assay is used to screen for and quantify the ability of small molecules to inhibit the interaction between NusB and NusE.

Principle: Recombinant NusB protein is immobilized on a microtiter plate. Biotinylated NusE and a test compound are then added. The amount of NusE that binds to NusB is detected using a streptavidin-HRP conjugate and a colorimetric substrate. Inhibitors will compete with the binding of NusE to NusB, resulting in a decreased signal.

Materials:

-

High-binding 96-well microtiter plates

-

Recombinant NusB protein

-

Biotinylated recombinant NusE protein

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST

-

Assay Buffer: 1% BSA in PBST

-

Streptavidin-HRP conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop Solution: 2 M H2SO4

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Coating: Dilute NusB protein to 2-10 µg/mL in Coating Buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Competition:

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

Add 50 µL of the test compound dilutions to the wells.

-

Add 50 µL of biotinylated NusE (at a pre-determined concentration, e.g., its EC50 for binding to NusB) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Washing: Wash the plate three times with Wash Buffer.

-

Detection:

-

Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted Streptavidin-HRP to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Washing: Wash the plate five times with Wash Buffer.

-

Development: Add 100 µL of TMB substrate to each well. Incubate at room temperature until sufficient color develops (typically 10-20 minutes).

-

Stopping the Reaction: Add 100 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to measure the real-time binding kinetics and affinity of an inhibitor to one of the protein partners.

Principle: One of the proteins (e.g., NusB) is immobilized on a sensor chip. The other protein (NusE) is injected over the surface in the presence and absence of the inhibitor. The binding of NusE to NusB causes a change in the refractive index at the sensor surface, which is detected as a response. An inhibitor that binds to NusB will reduce the binding of NusE.

General Protocol Outline:

-

Immobilization: Immobilize recombinant NusB onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of NusE in a suitable running buffer (e.g., HBS-EP+). Also, prepare solutions of NusE pre-incubated with different concentrations of the inhibitor.

-

Binding Analysis:

-

Inject the different concentrations of NusE over the immobilized NusB surface to determine the baseline binding kinetics.

-

Inject the NusE-inhibitor mixtures over the surface.

-

Regenerate the sensor surface between injections using a low pH buffer (e.g., glycine-HCl, pH 2.5).

-

-

Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. A competitive binding model can be used to determine the affinity of the inhibitor.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction between an inhibitor and its target protein.

Principle: A solution of the inhibitor is titrated into a solution of the target protein (e.g., NusB) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured.

General Protocol Outline:

-

Sample Preparation:

-

Dialyze both the protein (e.g., 10-50 µM NusB) and the inhibitor (e.g., 100-500 µM) into the same buffer to minimize heats of dilution.

-

Thoroughly degas both solutions.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Perform the titration experiment.

-

As a control, titrate the inhibitor into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change for each injection.

-

Subtract the heat of dilution.

-

Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Conclusion and Future Directions

The NusB-NusE protein-protein interaction represents a promising and relatively underexplored target for the development of new antibiotics. The inhibitors identified to date demonstrate the feasibility of targeting this interaction with small molecules to achieve potent antibacterial activity. Future efforts in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of the current lead compounds. Further elucidation of the structural basis of inhibitor binding through techniques such as X-ray crystallography will be invaluable for structure-based drug design and the development of the next generation of NusB-NusE PPI inhibitors.

References

- 1. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]

- 2. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 5. pubcompare.ai [pubcompare.ai]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. biomeda.com [biomeda.com]

- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]

- 9. Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 11. Item - Inhibiting the NusB-NusE protein-protein interaction - a novel target for antibiotic drug development - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of NusB-IN-1: A Targeted Approach to Disrupting Bacterial Ribosomal RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. One such promising target is the protein-protein interaction between NusB and NusE, a critical juncture in the regulation of bacterial ribosomal RNA (rRNA) synthesis. This technical guide delves into the mechanism and impact of NusB-IN-1 , a potent small-molecule inhibitor designed to disrupt this interaction, thereby halting bacterial growth. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a vital resource for researchers in the field of antimicrobial drug discovery.

Introduction

Ribosomal RNA (rRNA) is the catalytic core of the ribosome, the cellular machinery responsible for protein synthesis. The production of rRNA is a tightly regulated and essential process for bacterial viability. In bacteria, the transcription of rRNA operons is controlled by an antitermination complex, which ensures that RNA polymerase can read through termination signals within the rRNA genes. A key step in the formation of this complex is the heterodimerization of the transcription factors NusB and NusE, which then bind to a specific 'boxA' sequence on the nascent rRNA transcript.

The NusB-NusE interaction represents an attractive target for novel antibiotics because it is essential for bacterial survival and is conserved across a broad range of bacterial species. This compound has emerged from a new class of antimicrobials, the nusbiarylins, as a lead compound that specifically inhibits this protein-protein interaction.

Mechanism of Action of this compound

This compound functions by competitively inhibiting the binding of NusB to NusE. This disruption prevents the formation of the functional NusB-NusE heterodimer, which is a prerequisite for the assembly of the antitermination complex on the boxA sequence of the rRNA transcript. Without a stable antitermination complex, RNA polymerase is unable to efficiently bypass termination signals within the rRNA operons. This leads to premature termination of rRNA transcription, a subsequent decrease in the pool of functional ribosomes, and ultimately, the cessation of protein synthesis and bacterial cell death.

Quantitative Data

This compound, also identified as compound 22r in the literature, has demonstrated potent antimicrobial activity against clinically significant pathogens. The primary measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound | Target | Assay | IC50 |

| This compound (22r) | NusB-NusE Interaction | Competitive ELISA | Not explicitly stated, but derivatives show potent inhibition |

| Compound | Bacterial Strain | MIC (µg/mL) |

| This compound (22r) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5[1][2] |

| This compound (22r) | Vancomycin-resistant Staphylococcus aureus (VRSA) | 0.5[1][2] |

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for NusB-NusE Interaction

This assay is designed to quantify the ability of a compound to inhibit the interaction between NusB and NusE proteins.

Materials:

-

High-binding 96-well microtiter plates

-

Recombinant purified NusB and NusE proteins

-

Primary antibody specific for one of the proteins (e.g., anti-NusB)

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2M H₂SO₄)

-

This compound and other test compounds

Procedure:

-

Coating: Coat the wells of a 96-well plate with NusE protein (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound protein.

-

Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate as described in step 2.

-

Competition: In separate tubes, pre-incubate a constant concentration of NusB protein with varying concentrations of this compound (or other test compounds) for 1 hour at room temperature.

-

Binding: Add the pre-incubated NusB/inhibitor mixtures to the NusE-coated wells and incubate for 1-2 hours at room temperature to allow for binding.

-

Washing: Wash the plate to remove unbound NusB and inhibitors.

-

Primary Antibody: Add the primary antibody against NusB to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate as described in step 2.

-

Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate as described in step 2.

-

Detection: Add the substrate solution and incubate in the dark until a color change is observed.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., MRSA, VRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in CAMHB across the wells of the 96-well plate.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control well (bacteria in broth without inhibitor) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Conclusion

This compound represents a significant advancement in the quest for novel antibiotics with a unique mechanism of action. By targeting the essential NusB-NusE protein-protein interaction, it effectively disrupts the synthesis of ribosomal RNA, a fundamental process for bacterial survival. The potent in vitro activity of this compound against multidrug-resistant strains underscores its potential as a lead compound for the development of a new class of antibacterial agents. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this promising area of antimicrobial discovery.

References

A Technical Guide to the Cellular Pathways Potentially Affected by NusB Inhibition

Disclaimer: This document outlines the anticipated cellular effects of a hypothetical NusB inhibitor, referred to herein as NusB-IN-1. The information is extrapolated from the known functions of the NusB protein as detailed in existing scientific literature. As of the last update, specific research on a compound named "this compound" is not available in the public domain. This guide is intended for researchers, scientists, and drug development professionals interested in NusB as a potential therapeutic target.

Introduction: The Role of NusB in Bacterial Transcription

NusB is a highly conserved protein in bacteria that plays a critical role in the regulation of transcription, specifically in a process known as antitermination.[1] It is essential for the efficient expression of ribosomal RNA (rRNA) operons and is also co-opted by certain bacteriophages, like lambda (λ), to regulate their gene expression.[2][3]

NusB does not function in isolation. Its primary role is as a component of a larger ribonucleoprotein complex. It forms a stable heterodimer with NusE (also known as ribosomal protein S10), and this NusB-NusE complex specifically recognizes and binds to a conserved RNA sequence called the BoxA element.[1][4][5] This binding event nucleates the formation of a larger antitermination complex that includes RNA polymerase (RNAP) and other Nus factors (NusA, NusG), rendering the transcription elongation complex resistant to premature, Rho-dependent termination.[1][6][7][8]

Given its crucial role in fundamental cellular processes like ribosome synthesis, the inhibition of NusB presents an attractive strategy for the development of novel antibacterial agents. Treatment with a potent and specific inhibitor like the hypothetical this compound would be expected to disrupt these pathways, leading to significant consequences for bacterial viability.

Core Cellular Pathways Affected by NusB Inhibition

The primary cellular consequence of this compound treatment would be the disruption of the transcription antitermination machinery. This would manifest through several key pathways.

Disruption of rRNA Synthesis and Ribosome Biogenesis

The most direct and significant impact of NusB inhibition would be on the synthesis of ribosomal RNA. In bacteria, rRNA operons contain multiple Rho-dependent terminators.[6] The NusB-E-BoxA complex is essential for allowing RNAP to read through these terminators, ensuring the production of full-length rRNA transcripts.[7][8]

By preventing NusB from binding to the BoxA element, this compound would abolish this antitermination activity. Consequently, RNAP would prematurely terminate transcription within the rRNA operons. This would lead to a severe reduction in the pool of available rRNA, crippling ribosome assembly and, by extension, global protein synthesis. This mechanism is consistent with the observation that nusB null mutations can produce a cold-sensitive phenotype, a characteristic often linked to defects in ribosome biogenesis.[3]

Figure 1. Hypothesized effect of this compound on rRNA transcription.

Modulation of Rho-Dependent Termination

The Nus factor complex can have a dual, context-dependent role in termination. While it classically prevents Rho-dependent termination at rRNA operons, it has also been shown to promote Rho-dependent termination to autoregulate the expression of certain genes, such as suhB.[5]

-

Enhanced Termination at Antitermination Sites: At canonical sites like the rRNA operons, this compound treatment would enhance the efficacy of Rho-dependent termination by preventing the formation of the protective antitermination complex.

-

Disrupted Autoregulation: The Nus factor complex, including NusB/E, represses suhB expression by promoting translation inhibition followed by Rho-dependent transcription termination.[5] Inhibiting NusB could alleviate this repression, leading to the overexpression of SuhB and potentially other Nus factors, disrupting the stoichiometric balance of the transcription machinery. This suggests that the effects of a NusB inhibitor could be more complex than simple induction of termination.

Inhibition of Bacteriophage λ Lifecycle

The NusB protein is a host factor essential for the N-protein-dependent antitermination system of bacteriophage λ.[2] The phage N protein recruits the Nus factors to the transcription complex at specific nut (N utilization) sites on the phage genome. This allows the phage RNAP to transcribe through terminators and express its lytic cycle genes. Treatment with this compound would antagonize this process, making the host cell resistant to λ phage propagation. This provides a valuable and specific assay for assessing the in-vivo activity of NusB inhibitors.

Quantitative Analysis of NusB Inhibition

Evaluating the efficacy of a NusB inhibitor requires a suite of quantitative assays. The following table summarizes key parameters that would be measured to characterize the activity of this compound.

| Parameter | Description | Experimental Method(s) | Expected Effect of this compound |

| Terminator Read-through | The percentage of RNAP complexes that successfully transcribe through a specific Rho-dependent terminator. | Plasmid-based reporter assays (e.g., cat/lacZ fusion)[6][7] | Decrease |

| Transcription Elongation Rate | The speed (nucleotides per second) at which RNAP transcribes a template. NusB is known to increase this rate on rRNA templates.[6] | In vitro transcription assays | Decrease |

| Binding Affinity (Kd) | The dissociation constant for the binding of the NusB:NusE complex to BoxA RNA. | Fluorescence Equilibrium Titration, Surface Plasmon Resonance | Increase (weaker binding) |

| Complex Formation | The ability of NusB and NusE to form a stable heterodimer. | Sedimentation Velocity Analytical Ultracentrifugation, Size-Exclusion Chromatography[9] | Disruption (if inhibitor targets the NusB-NusE interface) |

| Phage Burst Size | The number of new phage particles released from a single infected bacterium. | Phage plaque assays[4] | Decrease |

| Minimum Inhibitory Conc. (MIC) | The lowest concentration of the compound that prevents visible growth of a bacterium. | Broth microdilution assays | Low value indicates high potency |

Key Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of a targeted inhibitor like this compound.

Expression and Purification of NusB and NusB:NusE Complex

-

Objective: To produce pure, active NusB protein and the NusB:NusE heterodimer for in vitro assays.

-

Methodology:

-

Cloning: The nusB gene is cloned into an E. coli expression vector such as pET29b, often with a polyhistidine tag for purification.[4]

-

Expression: The recombinant plasmid is transformed into an expression strain like E. coli BL21(DE3). Cells are grown in LB medium at 37°C to an OD600 of ~0.5. The temperature is then reduced to 20°C, and protein expression is induced with 1 mM IPTG overnight.[4][10]

-

Lysis: Cells are harvested and resuspended in a lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, pH 7.5). For co-purification of the NusB:NusE complex, cell extracts from NusB- and NusE-expressing cultures are mixed at this stage.[4][10] Lysis is performed using a microfluidizer or sonication.

-

Purification: The lysate is clarified by centrifugation. The supernatant is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or GSTrap for GST-tagged proteins).

-

Further Purification: The eluted fractions are pooled, concentrated, and applied to a size-exclusion chromatography column (e.g., S75) to separate the desired protein from aggregates and contaminants.[3][4][10]

-

Verification: The purity and integrity of the final protein sample are analyzed by SDS-PAGE.[4]

-

In Vivo Transcription Antitermination Assay

-

Objective: To measure the ability of NusB to mediate antitermination in a living cell and to assess the effect of this compound.

-

Methodology:

-

Plasmid Construction: A test plasmid is constructed containing a reporter gene (e.g., cat, chloramphenicol acetyltransferase) downstream of a strong promoter. A Rho-dependent terminator is placed between the promoter and the reporter gene. An antiterminator sequence (containing a BoxA element) is placed upstream of the terminator.[6][7]

-

Strains: The plasmid is transformed into a wild-type E. coli strain and a corresponding nusB mutant strain (e.g., MC4100 and IQ527).[6]

-

Assay: Cells are grown under inducing conditions, with and without varying concentrations of this compound.

-

Readout: The expression of the reporter gene is measured. This can be done by quantifying the reporter mRNA via Northern blotting or qRT-PCR, or by measuring the enzymatic activity of the reporter protein.[6]

-

Analysis: Terminator read-through is calculated by comparing reporter gene expression in the presence and absence of the antiterminator sequence. A decrease in read-through in the presence of this compound indicates successful inhibition.

-

References

- 1. The role of E. coli Nus-factors in transcription regulation and transcription:translation coupling: From structure to mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nusB: a protein factor necessary for transcription antitermination in vitro by phage lambda N gene product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure of the transcriptional antiterminator NusB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fine tuning of the E. coli NusB:NusE complex affinity to BoxA RNA is required for processive antitermination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of regulatory targets for the bacterial Nus factor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Effect of NusB and NusG on rRNA Transcription Antitermination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo effect of NusB and NusG on rRNA transcription antitermination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Characterization of a Hypothetical NusB Chemical Probe (NusB-IN-1)

Disclaimer: As of this writing, a selective, small-molecule chemical probe specifically designated "NusB-IN-1" is not described in publicly available scientific literature. Therefore, this document serves as an illustrative technical guide for the research and drug development community. It outlines the established principles and methodologies that would be applied to characterize a novel, hypothetical inhibitor of NusB, herein referred to as this compound, for its validation as a chemical probe.

Introduction

The N-utilization substance (Nus) factors are a conserved family of proteins in bacteria that play a pivotal role in regulating transcription elongation, termination, and antitermination.[1] This complex machinery involves several key proteins, including NusA, NusB, NusE (ribosomal protein S10), NusG, and SuhB.[2] Together, they form a transcription antitermination complex (TAC) that is essential for the processive expression of ribosomal RNA (rRNA) operons, which is critical for ribosome biogenesis and cell viability.[3][4]

NusB is a central component of this system. It forms a stable heterodimer with NusE and specifically recognizes and binds to a conserved RNA sequence known as boxA present in the nascent rRNA transcript.[5][6] This NusB:NusE:boxA interaction is a crucial nucleation event, facilitating the assembly of the larger antitermination complex on the RNA polymerase (RNAP), thereby preventing premature transcription termination.[6][7] Given its essential role, NusB represents a compelling target for the development of novel antibacterial agents.

A chemical probe is a potent, selective, and well-characterized small molecule used to interrogate the function of a specific protein target in biological systems.[8][9] Such a tool for NusB would be invaluable for dissecting the intricacies of bacterial transcription and for validating NusB as a druggable target. This guide details the comprehensive characterization workflow for a hypothetical NusB inhibitor, this compound, establishing a blueprint for its validation as a chemical probe.

The Nus Factor Antitermination Pathway

In Escherichia coli, the regulation of rRNA synthesis involves the assembly of a multi-protein complex on the elongating RNAP. The process is initiated by the recognition of the boxA element on the nascent rRNA transcript by the NusB-NusE heterodimer.[5] NusB is the primary boxA-binding component, and its affinity for the RNA is significantly enhanced by its interaction with NusE.[5][6] This ternary complex then associates with the RNAP, a process stabilized by interactions involving NusG, which links the NusB:NusE complex to the polymerase.[7][10] Other factors, such as NusA and SuhB, are also integral to the complex, contributing to its stability and function in preventing Rho-dependent termination and ensuring efficient rRNA production.[2][10]

Quantitative Profile of a High-Quality NusB Probe

A chemical probe must meet stringent criteria for potency, selectivity, and cellular activity.[9][11] The following tables present a hypothetical but ideal quantitative profile for this compound, based on established standards for high-quality probes.

Table 1: Hypothetical Biochemical and Cellular Profile of this compound

| Target Protein | Assay Type | Parameter | Value | Selectivity |

| E. coli NusB | Fluorescence Polarization | IC₅₀ | 85 nM | - |

| E. coli NusB | Isothermal Titration Calorimetry | Kᴅ | 95 nM | - |

| E. coli NusA | Fluorescence Polarization | IC₅₀ | > 30,000 nM | > 350-fold |

| E. coli NusG | Surface Plasmon Resonance | Kᴅ | > 30,000 nM | > 315-fold |

| Human hnRNP A1 (RNA-binding) | Fluorescence Polarization | IC₅₀ | > 25,000 nM | > 290-fold |

| E. coli cell-based | Reporter Assay | EC₅₀ | 0.9 µM | - |

Table 2: Hypothetical Biophysical and Thermodynamic Profile of this compound Binding to NusB

| Technique | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kᴅ) (s⁻¹) | Affinity (Kᴅ) (nM) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) |

| Surface Plasmon Resonance | 1.2 x 10⁵ | 1.1 x 10⁻² | 92 | Not Applicable | Not Applicable |

| Isothermal Titration Calorimetry | Not Applicable | Not Applicable | 95 | -12.5 | 2.8 |

Experimental Protocols for Probe Characterization

The validation of this compound requires rigorous biophysical and biochemical assays. The following sections provide detailed methodologies for key experiments.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound by measuring its ability to displace a fluorescently labeled boxA RNA probe from the NusB protein.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.[5]

-

NusB Protein: Purified recombinant E. coli NusB protein diluted to 2x final concentration in Assay Buffer.

-

RNA Probe: A 15-20 nucleotide RNA oligonucleotide containing the boxA sequence, 5'-labeled with fluorescein (FITC-boxA), diluted to 2x final concentration (e.g., 20 nM final).

-

Inhibitor: this compound serially diluted in DMSO, then further diluted in Assay Buffer to 4x final concentration.

-

-

Assay Procedure:

-

In a black, low-volume 384-well plate, add 5 µL of the 4x this compound dilution series.[12]

-

Add 5 µL of 2x NusB protein solution (e.g., 100 nM final concentration) to all wells except negative controls.

-

Add 10 µL of 2x FITC-boxA probe solution to all wells.

-

Controls:

-

P_max (Maximum Polarization): No inhibitor, contains NusB and FITC-boxA.

-

P_min (Minimum Polarization): No inhibitor, no NusB, contains only FITC-boxA.

-

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization on a suitable plate reader using 485 nm excitation and 535 nm emission filters.[12]

-

-

Data Analysis:

-

Calculate the percentage inhibition for each inhibitor concentration.

-

Plot percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of this compound to its target protein.[13][14]

Methodology:

-

Chip Preparation:

-

Immobilize purified recombinant NusB protein onto a CM5 sensor chip surface via standard amine coupling chemistry. Aim for a response unit (RU) level that will yield a suitable Rmax for the small molecule analyte.

-